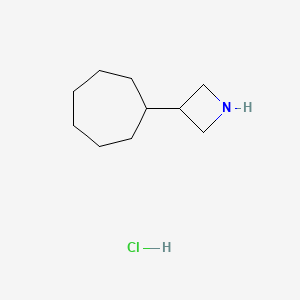

3-Cycloheptylazetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cycloheptylazetidine hydrochloride is a potent chemical compound used in diverse scientific research . It has a unique structure that offers immense potential in drug discovery, polymer synthesis, and catalysis. The compound has a CAS Number of 2138513-86-5 and a molecular weight of 189.73 .

Molecular Structure Analysis

The Inchi Code for 3-Cycloheptylazetidine hydrochloride is 1S/C10H19N.ClH/c1-2-4-6-9 (5-3-1)10-7-11-8-10;/h9-11H,1-8H2;1H . This indicates the molecular structure of the compound.It has a storage temperature of 4 degrees Celsius . The compound’s physical form, molecular weight, and Inchi Code provide additional insights into its physical and chemical properties .

Scientific Research Applications

Cyclodextrin Chemistry and Inclusion Complexes

3-Cycloheptylazetidine hydrochloride belongs to the family of cage molecules known as cyclodextrins. These macrocyclic compounds have a unique structure—a hydrophobic cavity—that can encapsulate other molecules. Researchers have explored its use as a host molecule for forming inclusion complexes with guest molecules. These complexes can enhance solubility, stability, and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems .

Environmental Applications: Removal of Organic Pollutants

Cyclodextrins, including 3-Cycloheptylazetidine hydrochloride, have been investigated for environmental applications. Their hydrophobic cavities can trap organic pollutants, such as pesticides or dyes, from water or soil. Researchers have explored their use in water purification and soil remediation.

Safety and Hazards

Future Directions

While specific future directions for 3-Cycloheptylazetidine hydrochloride are not available, azetidines, in general, have been the focus of recent developments in synthetic strategies . They are considered important in organic synthesis and medicinal chemistry, and their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

properties

IUPAC Name |

3-cycloheptylazetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-6-9(5-3-1)10-7-11-8-10;/h9-11H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQRBGHCAOMLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cycloheptylazetidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

![[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)

![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2415266.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)

![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)